

Application Notes & Protocols for the Quantification of 2,5-Dimethylphenylacetic Acid

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Compound of Interest

Compound Name: 2,5-Dimethylphenylacetic acid

Cat. No.: B080423

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These application notes provide detailed methodologies for the quantitative analysis of **2,5-Dimethylphenylacetic acid**, a key intermediate in the synthesis of various compounds of pharmaceutical and agrochemical interest. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are designed to deliver accurate and precise quantification in diverse sample matrices.

Method Selection and Overview

The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

- HPLC-UV: A robust and widely accessible technique suitable for routine quantification in relatively clean sample matrices, such as in-process control samples or formulated products.
- GC-MS: Ideal for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of the acidic analyte. It offers high selectivity and is suitable for complex matrices after appropriate sample cleanup.
- LC-MS/MS: The most sensitive and selective method, making it the gold standard for trace-level quantification in complex biological and environmental matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of **2,5-Dimethylphenylacetic acid** in process control samples and formulations where the concentration is relatively high and the matrix is less complex.

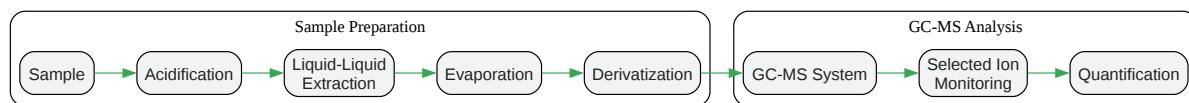
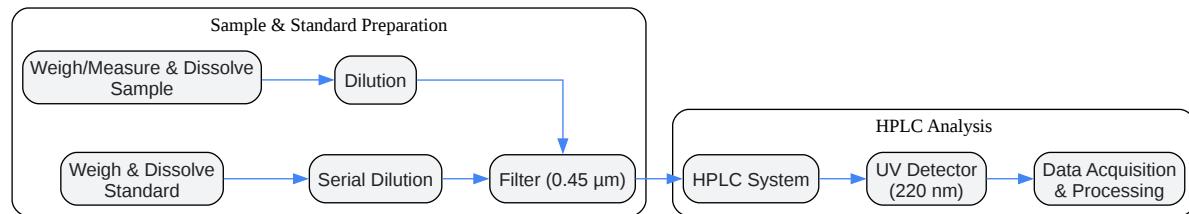
Table 1: HPLC-UV Method Parameters and Typical Performance Characteristics

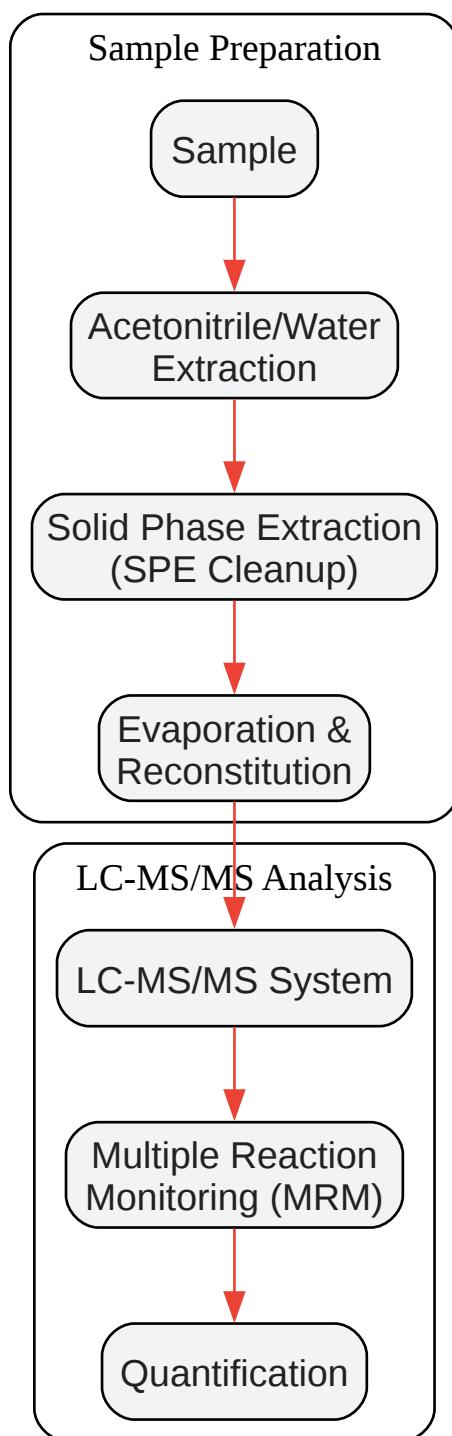
Parameter	Value
Chromatographic Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.1% Phosphoric acid in Water (v/v)
Elution Mode	Isocratic or Gradient
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	220 nm
Injection Volume	10 µL
Linearity (R ²) (Typical)	> 0.999
LOD (Typical)	0.1 - 1 µg/mL
LOQ (Typical)	0.3 - 3 µg/mL
Accuracy (% Recovery) (Typical)	98 - 102%
Precision (%RSD) (Typical)	< 2%

Experimental Protocol: HPLC-UV

- Standard Preparation:
 - Prepare a stock solution of **2,5-Dimethylphenylacetic acid** (1 mg/mL) in methanol.

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
- Sample Preparation:
 - Solid Samples: Accurately weigh a known amount of the homogenized sample. Dissolve in a suitable solvent (e.g., methanol, acetonitrile), sonicate for 15 minutes, and dilute to a known volume.
 - Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.
 - Filter all samples and standards through a 0.45 µm syringe filter before injection.
- Chromatographic Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the standards and samples.
 - Identify the **2,5-Dimethylphenylacetic acid** peak based on its retention time compared to the standard.
 - Quantify the analyte using a calibration curve generated from the peak areas of the standards.





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